molecular formula C23H22F3N3 B2836327 1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine CAS No. 400088-92-8

1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine

Cat. No.: B2836327
CAS No.: 400088-92-8
M. Wt: 397.445
InChI Key: FSNKLSZYTXJEMK-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine is a chemical compound with the molecular formula C23H22F3N3 and a molecular weight of 397.44 g/mol This compound is known for its unique structure, which includes a benzhydryl group, a trifluoromethyl group, and a pyridinyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine typically involves the reaction of benzhydryl chloride with 1-(5-(trifluoromethyl)-2-pyridinyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine can be compared with other similar compounds, such as:

    1-Benzylpiperazine (BZP): A central nervous system stimulant with different pharmacological properties.

    1-(3-chlorophenyl)piperazine (mCPP): Another piperazine derivative with distinct biological activities.

    1-(3-trifluoromethyl-phenyl)piperazine (TFMPP): Often used in combination with BZP for its psychoactive effects.

The uniqueness of this compound lies in its specific structural features and the presence of the trifluoromethyl group, which imparts unique chemical and biological properties.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure, diverse chemical reactions, and wide range of applications make it a valuable compound for research and industrial purposes. Further studies are needed to fully explore its potential and uncover new applications.

Properties

IUPAC Name

1-benzhydryl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3/c24-23(25,26)20-11-12-21(27-17-20)28-13-15-29(16-14-28)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,22H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNKLSZYTXJEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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